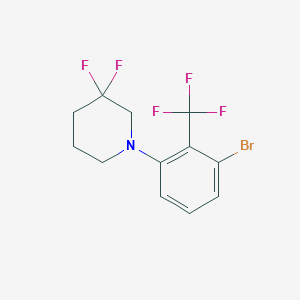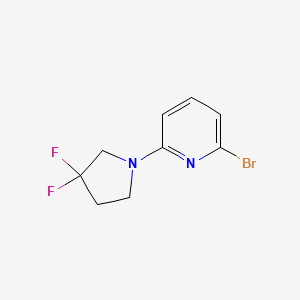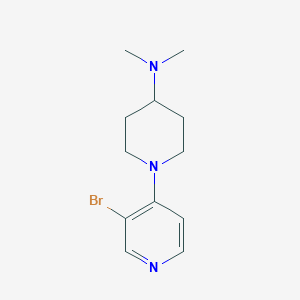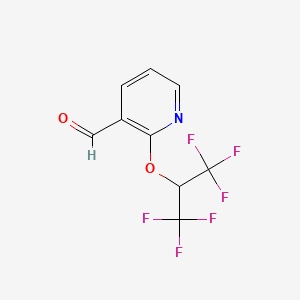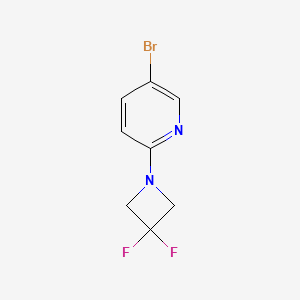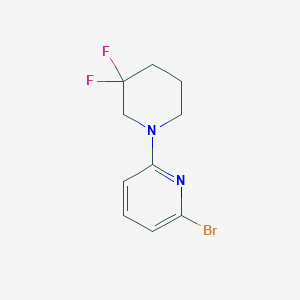![molecular formula C16H19N3O3S B1411743 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 2108519-47-5](/img/structure/B1411743.png)
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
Overview
Description
The compound “5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid” is a derivative of benzisothiazole . It is structurally similar to ziprasidone, an antipsychotic drug .
Synthesis Analysis
The synthesis of benzisothiazole derivatives involves several steps. The major routes include 1) N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, 2) oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, 3) oxidation on the benzisothiazole moiety (other than sulfur), and 4) hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazole ring attached to a piperazine ring via an ethyl side chain . The compound also contains a carboxylic acid group, which is indicated by the “-5-oxopentanoic acid” part of its name .Chemical Reactions Analysis
The compound undergoes extensive metabolism, with only a small amount of the parent compound being excreted unchanged . The major metabolic pathways involve N-dealkylation, oxidation at the sulfur atom, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .Physical and Chemical Properties Analysis
The compound has a molecular weight of 333.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Antipsychotic Agent Research
A study by Norman et al. (1996) explored substituted benzamides, including 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid derivatives, for their potential as atypical antipsychotic agents. These compounds demonstrated potent in vitro and in vivo activities, indicating potential antipsychotic activity, with specific compounds undergoing clinical trials (Norman, Rigdon, Hall, & Navas, 1996).
Antimicrobial Activity
Gaikwad et al. (2009) synthesized heterocyclic compounds related to this compound and evaluated them for antibacterial and antifungal activities. These compounds showed promise against various microbial strains, highlighting their potential in antimicrobial applications (Gaikwad, Rathod, Sawant, Kale, Jadhav, & Gaikwad, 2009).
Bacterial Biofilm and Enzyme Inhibition
Mekky and Sanad (2020) researched novel compounds, including those related to this compound, for their ability to inhibit bacterial biofilms and the MurB enzyme. These studies are crucial in understanding the compound's potential in combating bacterial infections and their resistance mechanisms (Mekky & Sanad, 2020).
Anti-Bone Cancer Activity
Lv et al. (2019) synthesized a heterocyclic compound similar to this compound and evaluated its anti-bone cancer activity. Their research offers insights into potential therapeutic applications of such compounds in treating bone cancer (Lv, Zhang, Wang, Pan, & Liu, 2019).
Antituberculosis Research
Reddy et al. (2014) designed and synthesized a series of molecules related to this compound. These compounds were investigated for their activity against Mycobacterium tuberculosis, indicating their potential use in antituberculosis therapy (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Mechanism of Action
Properties
IUPAC Name |
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(6-3-7-15(21)22)18-8-10-19(11-9-18)16-12-4-1-2-5-13(12)23-17-16/h1-2,4-5H,3,6-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBYRTTWXFWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


